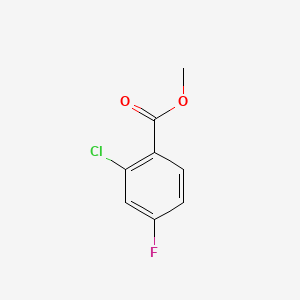

Methyl 2-chloro-4-fluorobenzoate

Beschreibung

The exact mass of the compound Methyl 2-chloro-4-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-chloro-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDLPZNWBRBZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377010 | |

| Record name | Methyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85953-29-3 | |

| Record name | Methyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Chloro-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to Methyl 2-chloro-4-fluorobenzoate

Methyl 2-chloro-4-fluorobenzoate (CAS No. 85953-29-3) is a trifunctional aromatic compound that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a methyl ester, a chlorine atom, and a fluorine atom strategically positioned on a benzene ring, provides a unique combination of reactive sites. This arrangement allows for selective and sequential chemical transformations, making it an invaluable asset for researchers, particularly in the fields of pharmaceutical development and agrochemical synthesis.[1] The presence of halogens not only serves as reactive handles for cross-coupling and nucleophilic substitution reactions but also allows for the introduction of fluorine, a bioisostere known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[2] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications for professionals in drug discovery and chemical research.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of Methyl 2-chloro-4-fluorobenzoate are summarized below, providing essential data for experimental design and quality control.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 85953-29-3 | [1][3][4] |

| Molecular Formula | C₈H₆ClFO₂ | [1][4] |

| Molecular Weight | 188.58 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Boiling Point | 105 °C @ 15 mmHg | [1][5] |

| Density | ~1.35 g/cm³ | [1] |

| Refractive Index (n20D) | ~1.52 | [1] |

| MDL Number | MFCD00173937 | [1][6] |

Spectroscopic Data for Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the compound.

-

1H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region and one in the aliphatic region. A known spectrum shows signals at δ 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H), and a sharp singlet for the methyl ester protons at 3.95 (s, 3H) ppm.[3]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) at m/z 188 and a characteristic M+2 peak at m/z 190 with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[7] An electrospray ionization (ESI) mass spectrum has shown a protonated molecular ion peak [M+H]⁺ at m/z 189.1.[3]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester, along with C-Cl and C-F stretching bands and aromatic C-H stretching.

Synthesis and Purification: A Validated Protocol

The most common and efficient method for preparing Methyl 2-chloro-4-fluorobenzoate is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid.[3][8] This precursor is a widely used intermediate in its own right for synthesizing pharmaceuticals and pesticides.[9][10]

Workflow for Laboratory-Scale Synthesis

The following diagram outlines the standard laboratory procedure for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from a reported high-yield synthesis.[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-fluorobenzoic acid (e.g., 6.5 g, 37 mmol) in methanol (100 mL).

-

Reagent Addition: To the stirred solution, add chlorotrimethylsilane (14.0 mL, 111 mmol, 3 equivalents) dropwise at room temperature.

-

Causality Insight: Chlorotrimethylsilane reacts with methanol in situ to generate HCl, which is the true catalyst for the Fischer esterification. This method avoids the direct handling of corrosive gaseous HCl while ensuring anhydrous conditions, which drives the equilibrium towards the product.

-

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, remove the solvent by rotary evaporation.

-

Aqueous Workup: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution.

-

Causality Insight: The bicarbonate wash is crucial to neutralize any remaining acidic catalyst (HCl) and unreacted carboxylic acid, preventing potential hydrolysis of the ester product during storage.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent again by rotary evaporation to yield the final product, Methyl 2-chloro-4-fluorobenzoate, typically as a light yellow oil with high purity (>98%) and yield (~99%).[1][3]

Chemical Reactivity and Strategic Transformations

The synthetic utility of Methyl 2-chloro-4-fluorobenzoate stems from the distinct reactivity of its functional groups, which can be addressed selectively. This allows for its use as a versatile scaffold in multi-step syntheses.[1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [m.chemicalbook.com]

- 4. 85953-29-3 CAS MSDS (Methyl 2-chloro-4-fluorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Methyl 2-Chloro-4-fluorobenzoate | 85953-29-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. 85953-29-3 | MFCD00173937 | Methyl 2-chloro-4-fluorobenzoate [aaronchem.com]

- 7. lehigh.edu [lehigh.edu]

- 8. Methyl 2-chloro-4-fluorobenzoate | 85953-29-3 [chemicalbook.com]

- 9. innospk.com [innospk.com]

- 10. Page loading... [wap.guidechem.com]

Methyl 2-chloro-4-fluorobenzoate physical properties

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-4-fluorobenzoate

Abstract

Methyl 2-chloro-4-fluorobenzoate (CAS No: 85953-29-3) is a halogenated aromatic ester of significant interest in synthetic organic chemistry.[1] It serves as a critical building block and intermediate in the preparation of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring chloro, fluoro, and methyl ester functionalities on a benzene ring, imparts specific reactivity and properties that are leveraged in the development of biologically active compounds.[1] This guide provides a comprehensive overview of its core physical and chemical properties, a detailed protocol for its synthesis, methods for analytical characterization, and essential safety and handling information for researchers and chemical professionals.

Core Physicochemical Properties

The physical characteristics of a compound are foundational to its application in synthetic protocols, dictating choices in reaction conditions, solvents, and purification methods. Methyl 2-chloro-4-fluorobenzoate is typically a colorless to light yellow, clear liquid at room temperature.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85953-29-3 | [1][2] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 110 °C[2]; 105 °C at 15 mmHg[1] | [1][2] |

| Density | 1.314 - 1.35 g/cm³ (Predicted/Experimental) | [1][2] |

| Refractive Index (n20D) | 1.5150 - 1.52 | [1][2] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [3] |

| Stability | Stable at room temperature. | [3] |

Synthesis and Mechanism

The most common and efficient synthesis of Methyl 2-chloro-4-fluorobenzoate is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, with methanol.

Principle of Synthesis: Acid-Catalyzed Esterification

The esterification reaction requires an acid catalyst to proceed at a practical rate. The catalyst, in this case, generated from chlorotrimethylsilane and methanol, protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent loss of a water molecule from the tetrahedral intermediate yields the ester product. This process is a reversible equilibrium, and the reaction is typically driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.

Caption: Synthesis workflow for Methyl 2-chloro-4-fluorobenzoate.

Detailed Experimental Protocol

The following protocol is a reliable method for the laboratory-scale synthesis of Methyl 2-chloro-4-fluorobenzoate.[2][4]

-

Reaction Setup: Dissolve 2-chloro-4-fluorobenzoic acid (e.g., 6.5 g, 37 mmol) in methanol (100 mL) in a suitable reaction flask equipped with a magnetic stirrer.[2][4]

-

Catalyst Addition: To the stirred solution, add chlorotrimethylsilane (14.0 mL, 111 mmol) dropwise. The chlorotrimethylsilane reacts with methanol to generate HCl in situ, which catalyzes the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.[2][4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Initial Solvent Removal: Upon completion, remove the excess methanol using a rotary evaporator.[2][4]

-

Aqueous Work-up: Dissolve the resulting residue in a water-immiscible organic solvent such as dichloromethane (DCM).[2] Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[2]

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate.[2]

-

Final Product Isolation: Filter off the drying agent and remove the dichloromethane by rotary evaporation to yield the final product, Methyl 2-chloro-4-fluorobenzoate, as a light yellow oil.[2] A typical yield for this procedure is high, often around 99%.[2]

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized product must be rigorously confirmed. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the material meets the required standards for research and development.

Caption: Structure of Methyl 2-chloro-4-fluorobenzoate.

Spectroscopic Confirmation

-

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) confirms the specific arrangement of hydrogen atoms in the molecule. For Methyl 2-chloro-4-fluorobenzoate in CDCl₃, the spectrum exhibits characteristic peaks:

-

δ 7.93 (m, 1H): A multiplet corresponding to the aromatic proton adjacent to the ester group.[2]

-

δ 7.22 (m, 1H): A multiplet for one of the aromatic protons.[2]

-

δ 7.06 (m, 1H): A multiplet for the remaining aromatic proton.[2]

-

δ 3.95 (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) group.[2]

-

-

Mass Spectrometry (MS): Mass spectrometry validates the molecular weight of the compound. Using techniques like Flow Injection Analysis (FIA), a molecular ion peak is observed at m/z 189.1, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 188.58 g/mol .[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of Methyl 2-chloro-4-fluorobenzoate would show characteristic absorption bands:

-

~1720-1740 cm⁻¹: A strong C=O stretching vibration, indicative of the ester group.

-

~1250-1300 cm⁻¹: A strong C-O stretching vibration of the ester.

-

~1100-1200 cm⁻¹: A C-F stretching vibration.

-

~750-850 cm⁻¹: A C-Cl stretching vibration.

-

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final product. A pure sample will show a single major peak at a specific retention time (e.g., 3.37 minutes under a defined method).[2] Purity is typically reported as ≥ 98% (GC) for commercial-grade material.[1]

Applications in Research and Development

Methyl 2-chloro-4-fluorobenzoate is not an end-product but a versatile intermediate.[1] Its utility stems from the differential reactivity of its functional groups, allowing for selective transformations.

-

Pharmaceutical Synthesis: It is a key starting material for creating more complex molecules with potential therapeutic properties. The chloro and fluoro substituents can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

-

Agrochemical Development: Similar to pharmaceuticals, this compound is used in the synthesis of new pesticides and herbicides where the halogen atoms contribute to the biological activity and environmental persistence of the final product.

-

Materials Chemistry: It can be used to form complexes with metal ions, such as copper, for research in materials science.[2][4]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification: Based on GHS classifications, Methyl 2-chloro-4-fluorobenzoate is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid breathing vapors or mists.[6]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with plenty of soap and water.[6] If inhaled, move the person to fresh air.[6] Seek medical attention if irritation persists.[6]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][6]

References

-

Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 , PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [m.chemicalbook.com]

- 3. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 4. Methyl 2-chloro-4-fluorobenzoate | 85953-29-3 [chemicalbook.com]

- 5. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Methyl 2-chloro-4-fluorobenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-chloro-4-fluorobenzoate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, Methyl 2-chloro-4-fluorobenzoate. It delves into its core molecular properties, synthesis, applications, analytical validation, and safety protocols, providing expert insights grounded in established scientific principles.

Core Molecular Profile and Physicochemical Characteristics

Methyl 2-chloro-4-fluorobenzoate is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its chemical identity is defined by the presence of a methyl ester group, a chlorine atom, and a fluorine atom on a benzene ring. This specific arrangement of functional groups dictates its reactivity and utility in the synthesis of complex molecules.

The molecular formula for Methyl 2-chloro-4-fluorobenzoate is C₈H₆ClFO₂.[1][2][3] This composition results in a molecular weight of 188.58 g/mol .[1][2][3][4]

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 2-chloro-4-fluorobenzoate |

| Synonym | 2-Chloro-4-fluorobenzoic Acid Methyl Ester[5] |

| CAS Number | 85953-29-3[1][2][5] |

| Molecular Formula | C₈H₆ClFO₂[1][2][3] |

| Molecular Weight | 188.58 g/mol [1][2][3][4] |

| Appearance | Colorless to light yellow clear liquid |

The physical properties of a compound are critical for its handling, storage, and application in experimental settings. For instance, knowledge of its boiling point is essential for purification via distillation, while its density is important for accurate measurements by volume.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 103-105 °C at 15 mmHg[1][2] |

| Density | ~1.314 - 1.35 g/cm³[1][2] |

| Refractive Index (n20D) | ~1.52[2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions[1][2] |

Synthesis and Chemical Reactivity

The strategic value of Methyl 2-chloro-4-fluorobenzoate lies in the distinct reactivity of its functional groups. The ester can be hydrolyzed or transesterified, the aromatic ring can undergo further substitution, and the halogen atoms provide sites for various cross-coupling reactions, which are fundamental in modern drug discovery.

A common and efficient method for its preparation is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis due to its reliability and operational simplicity.

Experimental Protocol: Synthesis of Methyl 2-chloro-4-fluorobenzoate

This protocol describes a standard laboratory procedure for the synthesis via esterification of 2-chloro-4-fluorobenzoic acid.[1]

Objective: To synthesize Methyl 2-chloro-4-fluorobenzoate with high yield and purity.

Materials:

-

2-chloro-4-fluorobenzoic acid

-

Methanol (MeOH), anhydrous

-

Chlorotrimethylsilane (TMSCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-4-fluorobenzoic acid (e.g., 6.5 g, 37 mmol) in methanol (100 mL).

-

Catalyst Addition: To the stirred solution, slowly add chlorotrimethylsilane (14.0 mL, 111 mmol). TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This avoids the direct use of corrosive gaseous HCl.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Solvent Removal: Upon completion, remove the methanol using a rotary evaporator.

-

Workup: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid catalyst.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporator to yield the final product, typically as a light-yellow oil.[1]

Caption: Workflow for the synthesis of Methyl 2-chloro-4-fluorobenzoate.

Applications in Pharmaceutical and Industrial R&D

The unique substitution pattern of Methyl 2-chloro-4-fluorobenzoate makes it an invaluable intermediate in several high-value industries.

-

Pharmaceutical Development: This compound is a key precursor in the synthesis of various biologically active molecules.[2] The presence of both chloro and fluoro groups can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[6][7] It is frequently utilized in the development of anti-inflammatory and analgesic drugs.[2]

-

Agrochemicals: In agricultural science, it serves as a starting material for potent and selective herbicides and pesticides. The specific halogenation pattern helps in fine-tuning the biological activity and environmental persistence of the final product.[2]

-

Material Science: The compound is also employed in the creation of specialty polymers and resins. Its ability to form complexes with metal ions, such as copper, opens avenues for research in materials chemistry.[1][4][8]

Analytical Quality Control for Purity Verification

For applications in drug development, the purity of an intermediate is paramount. Impurities can lead to unwanted side reactions and the formation of toxic byproducts. Therefore, a robust set of analytical methods must be employed to validate the identity and purity of each batch.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from any impurities, allowing for precise quantification.

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 235 nm.

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the sample solution.

-

Run the gradient program to elute the compound and any impurities.

-

Analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. For Methyl 2-chloro-4-fluorobenzoate, ¹H-NMR confirms the presence and arrangement of the aromatic and methyl protons.

Procedure:

-

Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H-NMR spectrum.

-

The expected signals are a singlet for the methyl protons (–OCH₃) at approximately 3.95 ppm and a set of multiplets in the aromatic region (7.0-8.0 ppm) for the three protons on the benzene ring.[1]

Caption: A typical quality control workflow for chemical intermediates.

Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. Methyl 2-chloro-4-fluorobenzoate is classified as an irritant and requires careful handling.

Table 3: GHS Hazard Information [9][10]

| Hazard Class | Category | Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Standard Operating Procedure (SOP) for Safe Handling

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9]

-

Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[9]

Caption: First-aid response for skin or eye contact.[9]

Conclusion

Methyl 2-chloro-4-fluorobenzoate is a high-value chemical intermediate whose utility is rooted in its specific molecular architecture. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the demanding fields of pharmaceutical and materials science. Adherence to rigorous analytical quality control ensures the reliability and reproducibility of the cutting-edge research it enables.

References

-

Aladdin Scientific. (n.d.). Methyl 2-chloro-4-fluorobenzoate, min 98%, 100 grams. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]

-

Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

-

Ali, M. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3 | INDOFINE Chemical Company [indofinechemical.com]

- 4. Methyl 2-chloro-4-fluorobenzoate , 98% , 85953-29-3 - CookeChem [cookechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 2-chloro-4-fluorobenzoate | 85953-29-3 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Halogenated Benzoates in Synthesis

An In-depth Technical Guide to Methyl 2-chloro-4-fluorobenzoate: Structure, Synthesis, and Applications

Methyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the strategic incorporation of chlorine and fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] The presence of fluorine, with its high electronegativity and small atomic radius, can enhance binding affinity to target proteins, improve membrane permeability, and increase resistance to metabolic degradation.[2][3] Simultaneously, the chloro substituent further modulates the electronic properties and reactivity of the benzene ring, making Methyl 2-chloro-4-fluorobenzoate a versatile and highly valued building block for modern drug discovery and fine chemical synthesis.[4][5] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for professionals in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization of Methyl 2-chloro-4-fluorobenzoate is fundamental for its effective use. The following table summarizes its key physicochemical properties, and the subsequent sections detail its spectroscopic signature, which is essential for identity confirmation and quality control.

| Property | Value | Source(s) |

| CAS Number | 85953-29-3 | [6][7] |

| Molecular Formula | C₈H₆ClFO₂ | [6] |

| Molecular Weight | 188.58 g/mol | [6] |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Boiling Point | 110 °C | [6] |

| Density | ~1.314 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.5150 to 1.5190 | [6] |

| Flash Point | 103-105°C/15mm | [6] |

Spectroscopic Data Analysis

Spectroscopic techniques provide a definitive fingerprint for the molecule, confirming its structure and purity.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is a key identifier. A characteristic singlet for the methyl ester protons (–OCH₃) is expected around 3.95 ppm. The three aromatic protons will appear as multiplets in the downfield region (approximately 7.06-7.93 ppm) due to complex splitting from both fluorine and adjacent protons.[6] The proton ortho to the ester group is typically the most deshielded.

-

¹³C NMR : The carbon spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the ester will be significantly downfield (~164-168 ppm). The aromatic carbons will appear in the 115-140 ppm range, with their exact shifts influenced by the attached halogen and ester groups. The methyl carbon will be observed upfield (~52 ppm).

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.[9] The spectrum of Methyl 2-chloro-4-fluorobenzoate will be dominated by a strong absorption band around 1720-1740 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester. Other significant peaks include C-O stretching vibrations, C-F and C-Cl stretching, and aromatic C-H and C=C stretching bands.[9]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.[8] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188, with a characteristic M+2 isotope peak at m/z 190 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[8] Common fragmentation pathways include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).

Synthesis and Reactivity

The reliable synthesis of high-purity Methyl 2-chloro-4-fluorobenzoate is critical for its application in regulated industries. The most common route is the esterification of its corresponding carboxylic acid.

Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis from 2-chloro-4-fluorobenzoic acid using methanol, catalyzed by chlorotrimethylsilane, which acts both as a catalyst and a dehydrating agent to drive the reaction to completion.[6]

Step-by-Step Methodology:

-

Reaction Setup : Dissolve 2-chloro-4-fluorobenzoic acid (1 equivalent, e.g., 6.5 g, 37 mmol) in methanol (e.g., 100 mL) in a suitable reaction flask equipped with a magnetic stirrer.

-

Catalyst Addition : To the stirred solution, add chlorotrimethylsilane (3 equivalents, e.g., 14.0 mL, 111 mmol) dropwise at room temperature.

-

Reaction : Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Solvent Removal : Upon completion, remove the solvent (methanol) and excess chlorotrimethylsilane using a rotary evaporator.

-

Work-up : Dissolve the resulting residue in a nonpolar organic solvent like dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporator to yield Methyl 2-chloro-4-fluorobenzoate as a light yellow oil.[6] The product can be used directly or purified further by distillation if required.

Caption: Workflow for the synthesis of Methyl 2-chloro-4-fluorobenzoate.

Core Reactivity Insights

The reactivity of Methyl 2-chloro-4-fluorobenzoate is dictated by two primary sites: the ester functional group and the activated aromatic ring.

-

Ester Group : The ester can undergo hydrolysis back to the carboxylic acid or transesterification. More importantly, it can react with amines to form amides, a common transformation in the synthesis of active pharmaceutical ingredients (APIs).

-

Aromatic Ring : The electron-withdrawing nature of the chloro, fluoro, and methoxycarbonyl groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr) . The positions ortho and para to the activating groups are susceptible to attack by strong nucleophiles, allowing for further functionalization.

Applications in Research and Drug Development

Methyl 2-chloro-4-fluorobenzoate is a versatile intermediate with broad applications.[1]

-

Pharmaceutical Development : It is a key building block for various pharmaceuticals.[1] For instance, the 3-chloro-2-fluorobenzyl moiety, which can be derived from this compound, is a critical component of Elvitegravir , an inhibitor of HIV integrase used in the treatment of HIV-1 infection.[10] Its structure allows for precise modification in structure-activity relationship (SAR) studies to optimize drug candidates.[2]

-

Agrochemicals : In agriculture, it is used to synthesize potent and selective herbicides and pesticides.[1] The halogenated phenyl structure is a common feature in many agrochemicals, contributing to their biological activity and environmental persistence.

-

Materials Science : The compound is also employed in the synthesis of specialty polymers and resins, where the incorporated halogens can enhance properties like thermal stability and flame retardancy.[1]

Representative Experimental Protocol: Amide Synthesis

The following protocol illustrates the use of Methyl 2-chloro-4-fluorobenzoate as a precursor for a substituted benzamide, a core structure in many pharmaceutical agents.

Step-by-Step Methodology:

-

Reaction Setup : In a clean, dry flask, combine Methyl 2-chloro-4-fluorobenzoate (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent such as Toluene or DMF.

-

Catalyst/Reagent Addition : Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to scavenge the HCl produced. Alternatively, direct aminolysis can be achieved by heating the ester with the amine, often without a solvent.

-

Reaction Conditions : Heat the mixture under reflux for several hours (e.g., 4-12 hours), monitoring the reaction by TLC or LC-MS. The direct heating method often requires higher temperatures (100-150 °C).

-

Work-up : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a brine wash.

-

Isolation and Purification : Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of a benzamide derivative.

Safety and Handling

As with any active chemical reagent, proper handling of Methyl 2-chloro-4-fluorobenzoate is essential.

-

Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Precautionary Measures :

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11]

Conclusion

Methyl 2-chloro-4-fluorobenzoate is a strategically important chemical intermediate whose value is derived from its unique substitution pattern. The presence of chloro, fluoro, and ester functionalities on the aromatic ring provides multiple avenues for synthetic modification, making it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

-

Methyl 4-chloro-2-fluorobenzoate. (2025). PubChem. Retrieved January 12, 2026, from [Link]

- Methyl 2-chloro-4-fluorobenzoate. (n.d.). Chem-Impex.

-

Al-Masoudi, N. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4543. [Link]

- The Role of Fluorinated Aromatics in Modern Drug Discovery. (2025). Ningbo Inno Pharmchem Co., Ltd.

- Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide. (n.d.). Benchchem.

- Supporting Information. (n.d.). [Journal Name].

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022).

- Methyl 2-bromo-4-fluorobenzoate 98%. (n.d.). [Supplier Name].

-

Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. [Link]

-

Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Methyl 4-chloro-3-fluorobenzoate. (2025). PubChem. Retrieved January 12, 2026, from [Link]

-

Condensation of amino acids and substituted benzoyl chloride. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of substituted benzoyl chlorides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 12, 2026, from [Link]

- 2-chloro-4-fluorobenzoic acid and preparation method thereof. (2016).

-

Methyl 4-chlorobenzoate. (2025). PubChem. Retrieved January 12, 2026, from [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). [Educational Resource].

-

Spectroscopy Data for Undergraduate Teaching. (2023). Journal of Chemical Education. Retrieved January 12, 2026, from [Link]

-

[Application of methyl in drug design]. (2013). Yao Xue Xue Bao, 48(8), 1195-208. [Link]

- Exploring 2-Chloro-4-Fluorobenzoic Acid: Properties and Applications. (n.d.). [Supplier Name].

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [m.chemicalbook.com]

- 7. Methyl 2-Chloro-4-fluorobenzoate | 85953-29-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. lehigh.edu [lehigh.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 697761-98-1 | CAS DataBase [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A Spectroscopic Blueprint of Methyl 2-Chloro-4-fluorobenzoate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 2-chloro-4-fluorobenzoate (CAS No. 85953-29-3), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals in confirming its structure, assessing its purity, and monitoring its reactions. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, offering both experimental data where available and expert-backed predictions to fill existing gaps.

Molecular Structure and its Spectroscopic Implications

Methyl 2-chloro-4-fluorobenzoate is a disubstituted aromatic ester. Its structure, featuring a benzene ring with chloro, fluoro, and methyl ester substituents, gives rise to a distinct and interpretable spectroscopic fingerprint. The relative positions of these groups dictate the electronic environment of each nucleus, leading to characteristic chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

Experimental Data: A reported ¹H NMR spectrum of methyl 2-chloro-4-fluorobenzoate in deuterated chloroform (CDCl₃) at 500 MHz shows the following signals: δ 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H), 3.95 (s, 3H) ppm.[2][3]

In-depth Analysis and Predicted Splitting Patterns:

The simple designation of "m" (multiplet) for the aromatic protons in the reported data warrants a more detailed, predictive analysis based on established spin-spin coupling principles. The aromatic region of the spectrum is governed by proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-6 (δ ≈ 7.93 ppm): This proton is ortho to the carbonyl group and meta to the fluorine atom. It is expected to be a doublet of doublets (dd) due to coupling with H-5 (³JHH, ortho coupling, typically 7-10 Hz) and H-3 (⁵JHF, through-space or long-range coupling, typically small).

-

H-5 (δ ≈ 7.22 ppm): This proton is ortho to the fluorine atom and meta to the chloro and carbonyl groups. It is expected to be a doublet of triplets (dt) or a complex multiplet due to coupling with H-6 (³JHH, ortho coupling), H-3 (³JHH, meta coupling, typically 2-3 Hz), and the fluorine at C-4 (³JHF, ortho coupling, typically 6-10 Hz).

-

H-3 (δ ≈ 7.06 ppm): This proton is ortho to both the chloro and fluoro substituents. It is expected to be a doublet of doublets (dd) due to coupling with H-5 (³JHH, meta coupling) and the fluorine at C-4 (⁴JHF, meta coupling, typically 2-5 Hz).

-

-OCH₃ (δ ≈ 3.95 ppm): The methyl protons of the ester group are not coupled to any other protons and thus appear as a sharp singlet.

Table 1: Summary of Predicted ¹H NMR Data for Methyl 2-chloro-4-fluorobenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | ~7.93 | dd | ³J(H6-H5) ≈ 8-9; ⁵J(H6-F) ≈ 1-2 |

| H-5 | ~7.22 | dt | ³J(H5-H6) ≈ 8-9; ³J(H5-F) ≈ 8-9; ⁴J(H5-H3) ≈ 2-3 |

| H-3 | ~7.06 | dd | ⁴J(H3-F) ≈ 4-6; ⁴J(H3-H5) ≈ 2-3 |

| -OCH₃ | ~3.95 | s | - |

¹³C NMR Spectroscopy

Predicted Chemical Shifts:

The prediction is based on the known ¹³C NMR data for 2-chlorobenzoic acid[4][5], 4-fluorobenzoic acid[4][6], and methyl 2-chlorobenzoate.[7] The electron-withdrawing effects of the chloro, fluoro, and ester groups, as well as the carbon-fluorine coupling, are key considerations.

Table 2: Predicted ¹³C NMR Data for Methyl 2-chloro-4-fluorobenzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | ~165 | s |

| C-4 | ~164 | d, ¹JCF ≈ 250 Hz |

| C-2 | ~135 | d, ³JCF ≈ 8 Hz |

| C-6 | ~132 | d, ⁴JCF ≈ 3 Hz |

| C-1 | ~128 | d, ³JCF ≈ 3 Hz |

| C-5 | ~118 | d, ²JCF ≈ 21 Hz |

| C-3 | ~116 | d, ²JCF ≈ 25 Hz |

| -OCH₃ | ~53 | s |

The most notable feature of the predicted ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for C-4, a hallmark of a carbon directly bonded to fluorine. The other aromatic carbons also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF).

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands:

Based on the functional groups in methyl 2-chloro-4-fluorobenzoate, the following characteristic absorption bands are expected. These predictions are supported by general IR correlation tables and data from similar molecules.[1][8][9][10]

Table 3: Predicted IR Absorption Bands for Methyl 2-chloro-4-fluorobenzoate

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | C-H (aromatic) stretch | Medium |

| 2960-2850 | C-H (methyl) stretch | Medium |

| ~1730 | C=O (ester) stretch | Strong |

| ~1600, ~1475 | C=C (aromatic) stretch | Medium |

| ~1250 | C-O (ester) stretch | Strong |

| ~1100 | C-F stretch | Strong |

| ~850 | C-Cl stretch | Medium-Strong |

The strong absorption around 1730 cm⁻¹ is highly characteristic of the carbonyl group in the ester. The C-O stretch of the ester and the C-F stretch are also expected to be prominent features of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 188, with a smaller M+2 peak at m/z 190 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

-

Protonated Molecule [M+H]⁺: In techniques like electrospray ionization (ESI) or chemical ionization (CI), a prominent peak at m/z 189 would be observed. A reported mass spectrometry analysis using flow injection analysis (FIA) showed a molecular ion peak at m/z 189.1 ([M+H]⁺).[2][3]

Predicted Fragmentation Pattern (Electron Ionization):

Under electron ionization (EI), the molecular ion will fragment in a predictable manner. The fragmentation of methyl benzoates is well-documented and serves as a model for our predictions.[3][11][12]

-

Loss of the methoxy radical (-•OCH₃): This is a common fragmentation pathway for methyl esters, leading to the formation of the 2-chloro-4-fluorobenzoyl cation at m/z 157/159 . This is expected to be a major fragment.

-

Loss of formaldehyde (CH₂O): This can occur via a rearrangement, leading to a fragment at m/z 158/160 .

-

Loss of the carbonyl group (-CO): The 2-chloro-4-fluorobenzoyl cation (m/z 157/159) can further lose a molecule of carbon monoxide to give the 2-chloro-4-fluorophenyl cation at m/z 129/131 .

-

Loss of the chlorine atom (-Cl): Fragmentation can also involve the loss of the chlorine atom, leading to other characteristic ions.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols should be followed.

NMR Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule is as follows:[13][14][15][16][17]

-

Sample Weighing: Accurately weigh 5-25 mg of methyl 2-chloro-4-fluorobenzoate for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

IR Spectrum Acquisition (Liquid Sample)

For a liquid sample like methyl 2-chloro-4-fluorobenzoate, the following procedure is standard:[18][19][20][21][22]

-

Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.

-

Apply Sample: Place a small drop of the liquid sample onto the center of one salt plate.

-

Create a Thin Film: Place the second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.

-

Acquire Background Spectrum: Place the empty, clean salt plates in the spectrometer and run a background scan.

-

Acquire Sample Spectrum: Place the salt plate "sandwich" with the sample in the spectrometer's sample holder and acquire the IR spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator.

Mass Spectrometry (Electron Ionization)

A general procedure for obtaining an EI mass spectrum is:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The spectroscopic data of methyl 2-chloro-4-fluorobenzoate, a combination of experimental and predicted values, provides a robust fingerprint for its identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the influence of the halogen substituents, including characteristic H-F and C-F coupling. The IR spectrum confirms the presence of the key functional groups, particularly the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns that are consistent with its structure. This comprehensive guide serves as a valuable resource for scientists working with this important chemical intermediate.

References

Sources

- 1. scribd.com [scribd.com]

- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 3. brainly.com [brainly.com]

- 4. rsc.org [rsc.org]

- 5. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]

- 6. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Solved The following is the Mass spectrum of methyl | Chegg.com [chegg.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. sites.bu.edu [sites.bu.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. organomation.com [organomation.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. ursinus.edu [ursinus.edu]

- 20. researchgate.net [researchgate.net]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. youtube.com [youtube.com]

A Technical Guide to the Synthesis of Methyl 2-chloro-4-fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-chloro-4-fluorobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth, scientifically-grounded methodology for its synthesis. A critical analysis of the specified starting material, m-fluorotoluene, reveals significant regiochemical challenges for achieving the desired product structure. Consequently, this whitepaper outlines a more chemically sound and efficient pathway commencing from the isomeric precursor, p-fluorotoluene. The proposed three-step synthesis involves regioselective chlorination, followed by oxidation and Fischer esterification, offering a high-yield, logical, and scalable route to the target molecule. Each step is detailed with theoretical justification, step-by-step protocols, and characterization data.

Introduction: Strategic Importance of Methyl 2-chloro-4-fluorobenzoate

Methyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester whose structural motifs are frequently incorporated into complex, biologically active molecules. Its utility as a chemical building block is prominent in pharmaceutical development, particularly for anti-inflammatory drugs, as well as in the formulation of modern pesticides and herbicides.[1] The stability and specific reactivity of this compound make it a preferred intermediate for constructing more intricate molecular frameworks.[1]

Strategic Analysis of Precursor Selection

The Regiochemical Challenge of m-Fluorotoluene

The direct synthesis of 2-chloro-4-fluorobenzoate from m-fluorotoluene (3-fluorotoluene) presents significant hurdles rooted in the principles of electrophilic aromatic substitution. The substituents on the benzene ring—the methyl (-CH₃) group and the fluorine (-F) atom—both act as ortho, para-directors.[2][3]

-

-CH₃ Group (at C1): An activating group that directs incoming electrophiles to positions 2, 4, and 6.[3][4]

-

-F Group (at C3): A deactivating group that nonetheless directs incoming electrophiles to positions 2, 4, and 6.[2][5]

During chlorination, positions 2, 4, and 6 are all activated by both substituents, which would lead to a complex mixture of isomers, primarily 2-chloro-5-fluorotoluene and 4-chloro-3-fluorotoluene, rather than the required 2-chloro-4-fluorotoluene intermediate. An alternative pathway involving oxidation first to 3-fluorobenzoic acid is also unviable, as the resulting carboxyl (-COOH) group is a strong deactivating, meta-director, which would direct chlorination to position 5, conflicting with the fluorine's ortho, para-directing influence.[6] This inherent conflict in directing effects makes m-fluorotoluene an unsuitable starting material for an efficient synthesis of the target molecule.

The Viable Pathway from p-Fluorotoluene

A far more logical and efficient synthesis commences with p-fluorotoluene (4-fluorotoluene). This precursor allows for a predictable and high-yield regioselective chlorination, which is the critical first step.

The synthetic strategy is as follows:

-

Regioselective Chlorination: Electrophilic chlorination of p-fluorotoluene yields 2-chloro-4-fluorotoluene.

-

Oxidation: The methyl group of 2-chloro-4-fluorotoluene is oxidized to a carboxylic acid, forming 2-chloro-4-fluorobenzoic acid.

-

Esterification: The resulting carboxylic acid undergoes Fischer esterification to produce the final product, Methyl 2-chloro-4-fluorobenzoate.

Synthetic Workflow and Mechanisms

The overall synthetic pathway from p-fluorotoluene is a robust three-step process designed for efficiency and scalability.

Caption: Overall synthetic workflow from p-Fluorotoluene.

Step 1: Regioselective Chlorination of p-Fluorotoluene

In this key step, the directing effects of the methyl and fluoro groups are harnessed to achieve high regioselectivity.

-

-CH₃ Group (at C1): Directs ortho (C2, C6).

-

-F Group (at C4): Directs ortho (C3, C5).

While both groups are ortho, para-directors, the methyl group is an activator, increasing electron density at its ortho positions (C2, C6). The fluoro group, while an ortho, para-director due to resonance, is deactivating overall via induction.[4] The activating nature of the methyl group makes the C2 position the most favorable site for electrophilic attack, leading to the desired intermediate, 2-chloro-4-fluorotoluene.

Step 2: Oxidation of 2-Chloro-4-fluorotoluene

The methyl group of the chlorinated intermediate is oxidized to a carboxylic acid. This transformation is a standard and high-yielding reaction in organic synthesis. Common methods include using strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic oxidation systems. A modern and efficient method involves using a cobalt(II) acetate and manganese(II) acetate co-catalyst system under oxygen pressure, which provides high yields and cleaner reactions.[7]

Step 3: Fischer Esterification

The final step is the conversion of 2-chloro-4-fluorobenzoic acid to its methyl ester. This is typically achieved via the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or chlorotrimethylsilane.[8] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product.[8][9]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Chloro-4-fluorotoluene

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Fluorotoluene | 110.13 | 55.1 g (52.5 mL) | 0.50 |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 67.5 g (40.5 mL) | 0.50 |

| Anhydrous FeCl₃ (Catalyst) | 162.20 | 1.62 g | 0.01 |

| Dichloromethane (Solvent) | 84.93 | 250 mL | - |

Procedure:

-

To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), add p-fluorotoluene and dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add anhydrous iron(III) chloride catalyst to the flask.

-

Slowly add sulfuryl chloride dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, slowly quench the reaction by pouring it into 200 mL of ice-cold water.

-

Separate the organic layer. Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-chloro-4-fluorotoluene as a colorless liquid.[10] Expected Yield: ~85%.

Protocol 2: Synthesis of 2-Chloro-4-fluorobenzoic Acid[8]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-fluorotoluene | 144.57 | 56.8 g | 0.393 |

| Cobalt(II) acetate tetrahydrate | 249.08 | 300 mg | 1.20 mmol |

| Manganese(II) acetate tetrahydrate | 245.09 | 300 mg | 1.22 mmol |

| 48% Hydrobromic Acid (HBr) | 80.91 | 600 mg | - |

| Glacial Acetic Acid (Solvent) | 60.05 | 240 mL | - |

Procedure:

-

In a high-pressure autoclave, combine 2-chloro-4-fluorotoluene, cobalt(II) acetate, manganese(II) acetate, HBr, and glacial acetic acid.[7]

-

Seal the autoclave, pressurize with oxygen to 300 psi, and heat to 130-160 °C with vigorous stirring for 3 hours.[7]

-

After cooling the reactor to room temperature, carefully vent the excess pressure.

-

Pour the reaction mixture into 250 mL of ice water. A white solid will precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.[7]

-

The product, 2-chloro-4-fluorobenzoic acid, is obtained as a white solid. Expected Yield: ~92%.[7]

Protocol 3: Synthesis of Methyl 2-chloro-4-fluorobenzoate[9]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-fluorobenzoic Acid | 174.56 | 6.5 g | 0.037 |

| Methanol (Solvent/Reagent) | 32.04 | 100 mL | - |

| Chlorotrimethylsilane (TMSCl) | 108.64 | 14.0 mL | 0.111 |

| Dichloromethane (for workup) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve 2-chloro-4-fluorobenzoic acid in methanol in a 250 mL round-bottom flask.

-

To the stirred solution, add chlorotrimethylsilane (or alternatively, a catalytic amount of conc. H₂SO₄) and stir at room temperature for 24 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Once complete, remove the solvent by rotary evaporation.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product as a light yellow oil. Expected Yield: >95%.

Product Characterization

The identity and purity of the final product, Methyl 2-chloro-4-fluorobenzoate, should be confirmed using standard analytical techniques.

-

¹H-NMR (500 MHz, CDCl₃): δ 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H), 3.95 (s, 3H) ppm.

-

Mass Spectrometry (FIA): m/z 189.1 (M+H)⁺.

-

Boiling Point: 103-105 °C / 15 mmHg.

-

Density: ~1.314 g/cm³.

Caption: Key characterization methods for product validation.

Conclusion

This guide details a validated and efficient three-step synthesis for Methyl 2-chloro-4-fluorobenzoate. By critically evaluating the initial premise and selecting a more suitable precursor, p-fluorotoluene, this methodology overcomes significant regiochemical challenges. The provided protocols are robust, high-yielding, and grounded in established chemical principles, offering a reliable pathway for researchers in the pharmaceutical and chemical industries.

References

- ChemicalBook. (n.d.). Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?.

- YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors.

- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.

- Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.

- Save My Exams. (2025, January 10). Directing Effects.

- ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid synthesis.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- Chem-Impex. (n.d.). Methyl 2-chloro-4-fluorobenzoate.

- American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

- Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorotoluene 99 452-73-3.

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- PubMed. (2024, September 2). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic.

- Guidechem. (n.d.). How to Prepare 2-Chloro-4-fluorotoluene?.

- ChemicalBook. (2025, September 25). 2-Chloro-4-fluorotoluene | 452-73-3.

- Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98 403-33-8.

- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

- PubMed. (2022, October 7). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts.

- Royal Society of Chemistry. (n.d.). Regioselective synthesis of difluoroalkyl/perfluoroalkyl enones via Pd-catalyzed four-component carbonylative coupling reactions.

- ChemScene. (n.d.). 5527-94-6 | 4-Chloro-3-fluorotoluene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. savemyexams.com [savemyexams.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. youtube.com [youtube.com]

- 7. Page loading... [guidechem.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]

Foreword: Unveiling the Synthetic Potential of a Versatile Building Block

An In-Depth Technical Guide to the Chemical Reactivity of Methyl 2-chloro-4-fluorobenzoate

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Methyl 2-chloro-4-fluorobenzoate has emerged as a highly versatile intermediate, prized for its unique electronic and steric properties that enable a diverse range of chemical transformations.[1] This guide provides an in-depth exploration of its chemical reactivity, moving beyond simple reaction lists to explain the underlying principles and causality that govern its behavior. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a field-proven perspective on leveraging this reagent to construct complex molecular architectures with precision and efficiency.

Structural and Physicochemical Profile

Methyl 2-chloro-4-fluorobenzoate is a colorless to light yellow liquid whose synthetic utility is dictated by the interplay of its three key functional groups: an ortho-chloro substituent, a para-fluoro substituent, and a methyl ester.

// Connections C1 -> EWG_Inductive [label="Activates ring to\nnucleophilic attack"]; C1 -> EWG_Resonance [label="Activates ortho/para\npositions (C2, C4, C6)"]; C2 -> EWG_Halogen [label="Strongly deactivates ring"]; C4 -> EWG_Halogen [label="Strongly deactivates ring"]; C2 -> EWG_Halogen_Res [label="Weakly directs ortho/para"]; C4 -> EWG_Halogen_Res [label="Weakly directs ortho/para"];

// Explanations {rank=same; C2; C4;} {rank=same; EWG_Inductive; EWG_Resonance;} } dot Caption: Electronic influence of substituents on the aromatic ring.

The electron-withdrawing nature of the halogens and the methyl ester group significantly reduces the electron density of the aromatic ring. This "electron-deficient" character is the cornerstone of its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] The chlorine atom at the C2 position and the fluorine atom at the C4 position serve as leaving groups, with their reactivity being modulated by the strong inductive effects of all three substituents.

| Property | Value | Source |

| CAS Number | 85953-29-3 | [1][5][6] |

| Molecular Formula | C₈H₆ClFO₂ | [1][5][7] |

| Molecular Weight | 188.58 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 103-105 °C / 15 mmHg | [1][5] |

| Density | ~1.314 - 1.35 g/cm³ | [1][5] |

| Refractive Index | n20/D ~1.517 | [5] |

Synthesis and Characterization

The most common and efficient synthesis of Methyl 2-chloro-4-fluorobenzoate is the Fischer esterification of its corresponding carboxylic acid. The use of chlorotrimethylsilane (TMSCl) as a catalyst and dehydrating agent in methanol provides a high-yielding, room temperature process.[5][6]

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="2-Chloro-4-fluorobenzoic Acid\n+\nMethanol", fillcolor="#F1F3F4"]; Reagent [label="Chlorotrimethylsilane (TMSCl)\n(Catalyst & Dehydrating Agent)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Esterification\n(Stir @ RT, 24h)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup1 [label="Solvent Removal\n(Rotary Evaporator)"]; Workup2 [label="Dissolve in DCM\nWash with sat. NaHCO₃"]; Workup3 [label="Dry over Na₂SO₄\nFilter"]; Workup4 [label="Final Solvent Removal\n(Rotary Evaporator)"]; Product [label="Methyl 2-chloro-4-fluorobenzoate\n(Light yellow oil, ~99% yield)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];

// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Workup1 -> Workup2 -> Workup3 -> Workup4 -> Product; } dot Caption: Workflow for the synthesis of Methyl 2-chloro-4-fluorobenzoate.

Step-by-Step Synthesis Protocol

-

Dissolution: In a suitable reaction vessel, dissolve 2-chloro-4-fluorobenzoic acid (1.0 equiv) in anhydrous methanol (approx. 15 mL per gram of acid).

-

Catalyst Addition: To the stirred solution, add chlorotrimethylsilane (3.0 equiv) dropwise at room temperature. Causality Note: TMSCl reacts with methanol to generate HCl in situ, which protonates the carbonyl oxygen, activating it for nucleophilic attack by methanol. TMSCl also scavenges the water produced, driving the equilibrium towards the product.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product as a light yellow oil.[5][6] The product is typically of high purity (>98%) and can be used without further purification.

Characterization Data

| Analysis | Expected Result |

| ¹H-NMR (500 MHz, CDCl₃) | δ 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H), 3.95 (s, 3H) ppm.[5][6] |

| Mass Spec. (FIA) | m/z 189.1 (M+H)⁺.[5][6] |

Core Reactivity: A Tale of Two Halogens and an Ester

The reactivity of Methyl 2-chloro-4-fluorobenzoate is dominated by the chemistry of its aryl halides and the ester functionality. The electron-deficient nature of the ring is the key determinant for the following transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction for this substrate. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][8]

// Structures as nodes

Reactant [label=<

// Steps Reactant -> Intermediate [label=< 1. Nucleophilic Attack (Rate-Determining Step) Nu- attacks C-Cl or C-F >]; Intermediate -> Product [label=< 2. Elimination (Fast) Leaving group (X-) departs Aromaticity is restored >];

// Annotations { rank=same; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontsize=9]; Key_Factor1 [label="EWG (COOCH₃, F, Cl)\nstabilize negative charge\nin intermediate"]; Key_Factor2 [label="Reactivity: F > Cl > Br > I\n(for rate-determining attack)"]; Intermediate -> Key_Factor1 [style=dashed, arrowhead=none, color="#5F6368"]; Reactant -> Key_Factor2 [style=dashed, arrowhead=none, color="#5F6368"]; } } dot Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity of C-Cl vs. C-F: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Fluorine's high electronegativity makes the carbon to which it is attached more electrophilic, thus accelerating the attack.[2] Therefore, the C-F bond is generally more susceptible to nucleophilic attack than the C-Cl bond, a trend opposite to that seen in SN1/SN2 reactions.[8][9] Consequently, nucleophiles will preferentially displace the fluorine atom at the C4 position.

-